Cyclopentyl Lipophilicity: Balancing Permeability and Solubility
N-(Naphthalen-1-ylmethyl)cyclopentanamine exhibits a computed XLogP3 of 3.9 (PubChem) and LogP of 3.872 (ChemScene), positioning it at an intermediate lipophilicity within the naphthylmethyl-cycloalkylamine series [1]. The cyclopentyl group occupies a distinct property space: the smaller cyclopropyl analog (C₁₄H₁₅N, MW 197.28) is predicted to have lower logP due to reduced carbon count, while the larger cyclohexyl analog (C₁₇H₂₁N, MW 239.36) is predicted to have higher logP, potentially exceeding optimal CNS drug-like logP ranges (typically 2–4) . Additionally, the TPSA of 12 Ų for the cyclopentyl compound is identical across the cycloalkyl series (the amine and naphthalene contributions are constant), but the logP difference is driven solely by cycloalkyl carbon count, providing a tunable parameter for optimizing membrane partitioning without altering hydrogen-bonding capacity [1]. This intermediate logP of ~3.9 places the compound near the center of the CNS MPO (Multiparameter Optimization) desirability space, where logP values of 3–4 are associated with an optimal balance of passive permeability and aqueous solubility [2].
| Evidence Dimension | Lipophilicity (XLogP3/LogP) as a function of cycloalkyl ring size |
|---|---|
| Target Compound Data | XLogP3 = 3.9 (PubChem); LogP = 3.872 (ChemScene); TPSA = 12.03 Ų; MW = 225.33 g/mol [1] |
| Comparator Or Baseline | Cyclopropyl analog (CAS 110931-74-3): MW 197.28, predicted lower logP. Cyclohexyl analog (CAS 14489-84-0): MW 239.36, predicted higher logP. No experimentally measured logP values available for comparator compounds . |
| Quantified Difference | Estimated logP trend: cyclopropyl < cyclopentyl (3.9) < cyclohexyl. Since experimental logP data for comparators are not available, the quantified difference cannot be numerically stated; the trend is inferred from carbon count and fragment-based logP contribution models. |
| Conditions | Computational prediction (XLogP3 3.0 algorithm, PubChem; ACD/Labs or analogous algorithm, ChemScene). No experimental logD7.4 measurement available. |
Why This Matters
For procurement decisions in CNS-targeted or cell-penetrant compound library design, the cyclopentyl analog's logP of ~3.9 occupies a more CNS-favorable range than either smaller (potentially insufficient permeability) or larger (potentially excessive lipophilicity and poor solubility) cycloalkyl variants, reducing the need for downstream logP optimization at the lead generation stage.
- [1] PubChem Compound Summary for CID 3466393, N-(naphthalen-1-ylmethyl)cyclopentanamine. Computed properties: XLogP3 = 3.9, TPSA = 12 Ų. National Center for Biotechnology Information (2025). View Source
- [2] Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 7(6), 767–775. View Source
